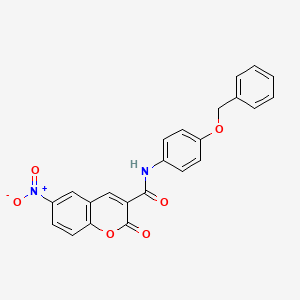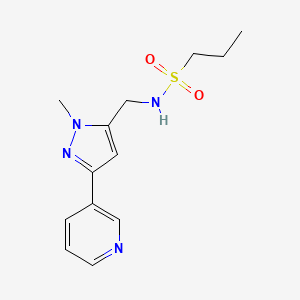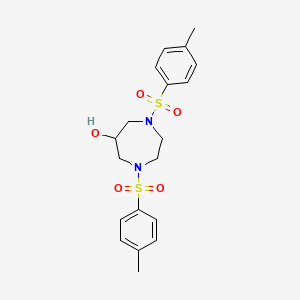
1,4-Ditosil-1,4-diazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Ditosyl-1,4-diazepan-6-ol: is a chemical compound with the molecular formula C19H24N2O5S2 . It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the nitrogen atoms and a hydroxyl group at the sixth position of the diazepane ring .
Aplicaciones Científicas De Investigación
1,4-Ditosyl-1,4-diazepan-6-ol has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
The safety precautions for handling 1,4-Ditosyl-1,4-diazepan-6-ol include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 .
Mecanismo De Acción
Target of Action
Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are involved in inhibitory neurotransmission, helping to reduce neuronal excitability.
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The primary pathway affected by benzodiazepines is the GABAergic system. By enhancing the effects of GABA, these drugs decrease the excitability of neurons, reducing the communication between brain cells and leading to the drugs’ various effects .
Pharmacokinetics
The pharmacokinetics of benzodiazepines can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the drug, the formulation, the route of administration, and individual patient characteristics .
Result of Action
The enhancement of GABAergic activity leads to the characteristic effects of benzodiazepines, including sedation, hypnosis, reduced anxiety, muscle relaxation, and anticonvulsant activity .
Action Environment
The action of benzodiazepines can be influenced by various environmental factors. For example, the presence of other drugs can affect their metabolism and excretion, potentially leading to drug interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Formation of the Diazepane Ring: The synthesis begins with the formation of the diazepane ring through the cyclization of appropriate precursors. This step typically involves the reaction of a diamine with a dihalide under basic conditions.
Introduction of Tosyl Groups: The diazepane ring is then subjected to tosylation, where tosyl chloride (p-toluenesulfonyl chloride) is used to introduce the tosyl groups at the nitrogen atoms. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the sixth position of the diazepane ring. This can be achieved through various methods, including oxidation of a precursor or direct hydroxylation using appropriate reagents.
Industrial Production Methods:
Industrial production of 1,4-ditosyl-1,4-diazepan-6-ol follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
1,4-Ditosyl-1,4-diazepan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the tosyl groups, resulting in the formation of the parent diazepane ring.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of the parent diazepane ring.
Substitution: Formation of substituted diazepane derivatives with various functional groups.
Comparación Con Compuestos Similares
- 1,4-Dibenzyl-1,4-diazepan-6-ol
- 1,4-Dimethyl-1,4-diazepan-6-ol
- 1,4-Diethyl-1,4-diazepan-6-ol
Comparison:
1,4-Ditosyl-1,4-diazepan-6-ol is unique due to the presence of tosyl groups, which impart specific chemical properties such as increased stability and reactivity.
Propiedades
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-15-3-7-18(8-4-15)27(23,24)20-11-12-21(14-17(22)13-20)28(25,26)19-9-5-16(2)6-10-19/h3-10,17,22H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXJSBCHAPZLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
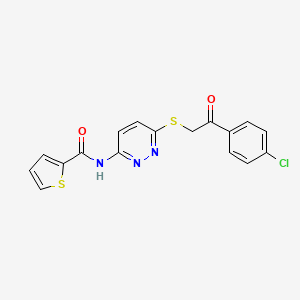
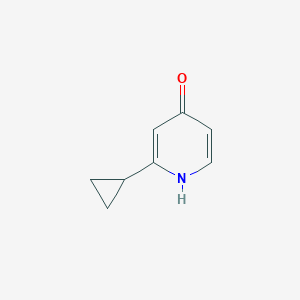
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)
![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)
![methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2485914.png)
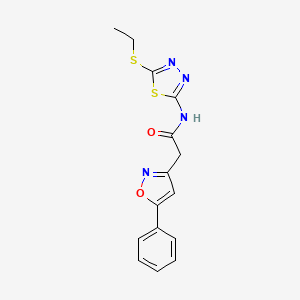
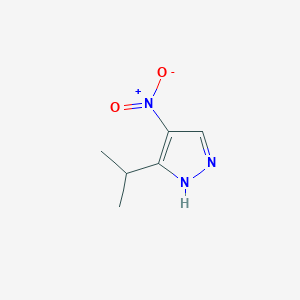
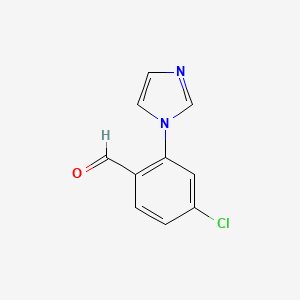
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2485923.png)
